![molecular formula C12H20N2O8S2 B3333296 LY2140023 单水合物 CAS No. 956385-05-0](/img/structure/B3333296.png)
LY2140023 单水合物
描述
LY2140023 Monohydrate is an investigational drug from Lilly, which is being developed as a new treatment option for schizophrenia . It is an oral prodrug of the potent metabotropic glutamate (mGlu) 2/3 receptor agonist LY404039 .
Synthesis Analysis
LY2140023 Monohydrate is a methionine amide prodrug of the orthosteric metabotropic glutamate receptor (mGluR)2/3 agonist LY-404039 . It is being developed by Eli Lilly & Co, for the potential oral treatment of schizophrenia .Molecular Structure Analysis
LY2140023 Monohydrate is the methionine prodrug of the selective mGlu2/3 receptor agonist LY404039 . It is currently being assessed for the treatment of schizophrenia .Chemical Reactions Analysis
LY2140023 Monohydrate and/or LY404039 dosing potently affected dopamine turnover and also significantly affected serotonin turnover in the human and rat central nervous systems . The measurement of biogenic amine metabolites such as DOPAC and HVA may serve as useful biomarkers of LY2140023 Monohydrate and/or LY404039 central pharmacodynamic activity .科学研究应用
精神分裂症治疗中的药理遗传学分析
LY2140023单水合物一直是药理遗传学分析的主题,目的是确定与精神分裂症治疗反应相关的遗传标记。Liu 等人 (2010) 的一项研究探索了与 LY2140023 作用机制相关的基因中的遗传变异。他们发现某些单核苷酸多态性 (SNP),特别是在血清素 2A 受体基因 (HTR2A) 中,与精神分裂症患者对 LY2140023 治疗的反应之间存在显着关联。这表明特定 SNP 与 LY2140023 在治疗精神分裂症中的疗效之间存在遗传联系 (Liu 等人,2010)。
精神分裂症治疗中的疗效
Kinon 等人 (2011) 进行的一项关键研究评估了不同剂量的 LY2140023 单水合物对精神分裂症患者的疗效。尽管该药物耐受性良好,但该研究并未发现与安慰剂相比疗效有显着差异,这是通过阳性和阴性综合征量表 (PANSS) 总分衡量的。这一不确定的结果表明需要进一步测试以确定 LY2140023 单水合物在精神分裂症治疗中的疗效 (Kinon 等人,2011)。
对中枢单胺周转的影响
Lowe 等人 (2012) 探索了 LY2140023 单水合物对中枢单胺周转的影响。他们发现 LY2140023 单水合物显着影响了人和大鼠中枢神经系统中的多巴胺和血清素周转。对神经递质系统的影响表明 LY2140023 单水合物具有调节脑化学的潜力,这与精神分裂症等疾病相关 (Lowe 等人,2012)。
精神分裂症的新型非多巴胺能治疗
Kinon 和 Gómez (2013) 讨论了 LY2140023 单水合物作为精神分裂症的新型治疗方法。他们强调了其作为非多巴胺能疗法的潜力,该疗法可以解决谷氨酸失调问题,这是精神分裂症中假设的潜在因素。该药物显示出与现有抗精神病药一致的疗效特征,并且耐受性普遍良好,与多巴胺 D2 受体拮抗作用典型的副作用关联较低 (Kinon & Gómez,2013)。
精神分裂症阴性症状的辅助治疗
在 Stauffer 等人 (2013) 的一项研究中,LY2140023 单水合物被测试为精神分裂症阴性症状的辅助治疗。不幸的是,该研究发现当 LY2140023 添加到标准抗精神病治疗中时,这些症状没有显着改善。然而,该药物耐受性普遍良好,突出了进一步研究以了解其在治疗精神分裂症中的作用的重要性 (Stauffer 等人,2013)。
作用机制
LY2140023 is an antipsychotic agent that is a metabotropic glutamate 2/3 receptor agonist . This agent has a new mechanism of action that is efficacious in treating schizophrenia and potentially other neuropsychiatric conditions . Once absorbed, LY2140023 is efficiently hydrolyzed to produce the active mGlu2/3 receptor agonist LY404039 .
安全和危害
未来方向
属性
IUPAC Name |
(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7S2.H2O/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H2/t5-,6+,7+,8-,12-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMAHCKDJKNYEK-LBMFEJOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241907 | |
Record name | LY2140023 Monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956385-05-0 | |
Record name | Pomaglumetad methionil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956385050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY2140023 Monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,4S,5S,6S)-4-(L-methionylamino)-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POMAGLUMETAD METHIONIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE665JB15R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。